
Propyl 3-methyl-2-butenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 3-methyl-2-butenoate: is an organic compound with the molecular formula C8H14O2 . It is an ester formed from the reaction of 3-methyl-2-butenoic acid and propanol. This compound is known for its pleasant fruity odor, which makes it a valuable ingredient in the flavor and fragrance industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propyl 3-methyl-2-butenoate can be synthesized through the esterification of 3-methyl-2-butenoic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Propyl 3-methyl-2-butenoate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Oxidation: Strong oxidizing agents under controlled conditions.
Major Products Formed:
Hydrolysis: 3-methyl-2-butenoic acid and propanol.
Reduction: Corresponding alcohol.
Oxidation: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Propyl 3-methyl-2-butenoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of propyl 3-methyl-2-butenoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-methyl-2-butenoate: Similar structure but with a methyl group instead of a propyl group.
Ethyl 3-methyl-2-butenoate: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness: Propyl 3-methyl-2-butenoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its pleasant fruity odor makes it particularly valuable in the flavor and fragrance industry, distinguishing it from other similar esters .
Eigenschaften
CAS-Nummer |
56922-71-5 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
propyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-4-5-10-8(9)6-7(2)3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
JLAVFLRQAWOKRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea](/img/structure/B14612229.png)


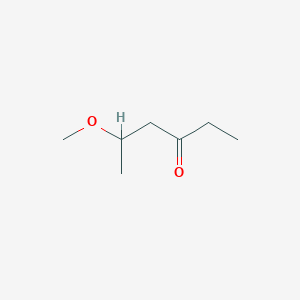

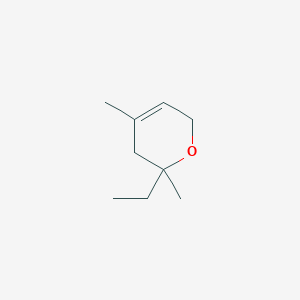
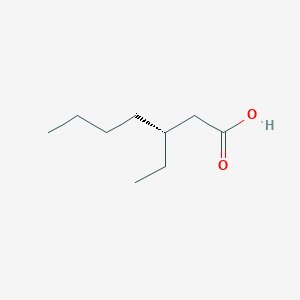
![lithium;2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5H-1,3-thiazol-5-ide](/img/structure/B14612302.png)


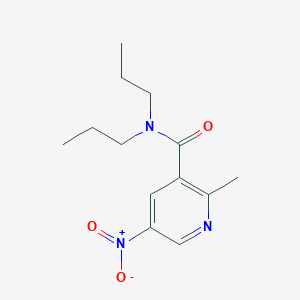
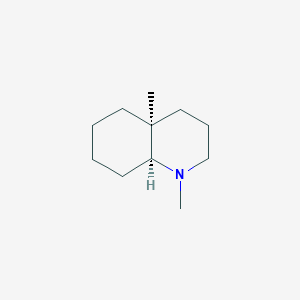
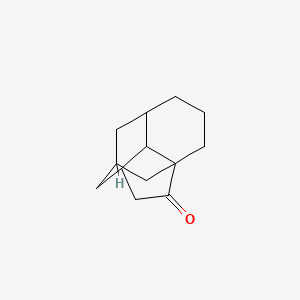
![4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14612337.png)
